3-cyclohexyl-3-hydroxybutanal

Physicochemical properties Formulation Intermediate selection

3-Cyclohexyl-3-hydroxybutanal is a β-hydroxy aldehyde (aldol) with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It features a cyclohexyl group at the C3 position, distinguishing it from the parent aldol (3-hydroxybutanal).

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 1487723-33-0
Cat. No. B6616395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-3-hydroxybutanal
CAS1487723-33-0
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(CC=O)(C1CCCCC1)O
InChIInChI=1S/C10H18O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3
InChIKeyZMKVIYAOAXOAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-3-hydroxybutanal (CAS 1487723-33-0) Procurement & Selection Guide


3-Cyclohexyl-3-hydroxybutanal is a β-hydroxy aldehyde (aldol) with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It features a cyclohexyl group at the C3 position, distinguishing it from the parent aldol (3-hydroxybutanal). The compound exists as a white to yellowish crystalline solid with a reported sweet floral odor, indicating potential utility in fragrance applications . It is commercially available at a minimum purity of 95% , though supply is limited to specialty chemical vendors.

Why Generic β-Hydroxy Aldehydes Cannot Replace 3-Cyclohexyl-3-hydroxybutanal


Substituting 3-cyclohexyl-3-hydroxybutanal with the parent aldol (3-hydroxybutanal) or other β-hydroxy aldehydes fails because the cyclohexyl substituent fundamentally alters key physicochemical and sensory properties. The cyclohexyl group increases molecular weight from 88.11 g/mol (3-hydroxybutanal [1]) to 170.25 g/mol, transforming the compound from a colorless liquid (density 0.98 g/mL, bp 162 °C) to a crystalline solid . This structural modification also shifts the odor profile from generic to a distinct sweet floral character, critical for fragrance selection . Furthermore, the cyclohexyl-bearing aldehyde serves as a direct precursor to cyclobutoic acid—a mevalonic acid analog with demonstrated biological activity [2]—a synthetic pathway inaccessible to simpler aldols.

Quantitative Differentiation Evidence for 3-Cyclohexyl-3-hydroxybutanal vs. Analogs


Molecular Weight & Physical State: Cyclohexyl vs. Unsubstituted Aldol

The cyclohexyl substituent in 3-cyclohexyl-3-hydroxybutanal increases molecular weight by 93% relative to the parent aldol 3-hydroxybutanal (170.25 vs. 88.11 g/mol), shifting the compound from a liquid to a crystalline solid at ambient conditions . This solid-state form may simplify handling, storage, and purification compared to the liquid parent aldol, which requires stabilization against dehydration to crotonaldehyde [1].

Physicochemical properties Formulation Intermediate selection

Odor Profile Differentiation: Floral vs. Fruity Character for Fragrance Applications

3-Cyclohexyl-3-hydroxybutanal is described as having a sweet floral odor , in contrast to cyclohexyl butyrate (CAS 1551-44-6), a structurally related ester with the same molecular formula (C10H18O2) that exhibits a fresh, fruity odor reminiscent of pineapple and benzyl butyrate . This divergence in odor character arises from the functional group difference (β-hydroxy aldehyde vs. ester), enabling complementary fragrance applications.

Fragrance chemistry Organoleptic properties Sensory selection

Synthetic Utility as a Direct Precursor to Cyclobutoic Acid (Mevalonic Acid Analog)

The aldehyde functionality of 3-cyclohexyl-3-hydroxybutanal enables direct oxidation to cyclobutoic acid (3-cyclohexyl-3-hydroxybutanoic acid, CAS 17692-20-5), a synthetic mevalonic acid analog . Cyclobutoic acid and its derivatives have been shown to inhibit acetate incorporation into cholesterol and fatty acids in rat liver slices at 5 × 10⁻³ M [1]. In contrast, the ester analog cyclohexyl butyrate lacks the latent aldehyde required for this oxidation pathway, making 3-cyclohexyl-3-hydroxybutanal the preferred starting material for mevalonate pathway probe synthesis.

Medicinal chemistry Synthetic intermediate Mevalonate pathway

Dual Functional Group Reactivity: Aldehyde + Tertiary Alcohol for Divergent Synthesis

3-Cyclohexyl-3-hydroxybutanal possesses both an aldehyde and a tertiary alcohol group, enabling chemoselective transformations that are not possible with 1-cyclohexyl-1-butanol (CAS 584-20-8), which lacks the aldehyde . The aldehyde can undergo reductive amination, Grignard addition, or Wittig olefination, while the tertiary alcohol can be protected, oxidized to a ketone (after aldehyde protection), or used as a directing group. This dual functionality supports divergent synthesis strategies from a single intermediate .

Synthetic methodology Building block versatility Chemoselective transformations

High-Value Application Scenarios for 3-Cyclohexyl-3-hydroxybutanal Based on Differentiated Evidence


Synthesis of Mevalonic Acid Analog Probes for HMG-CoA Reductase Research

Research groups investigating the mevalonate pathway can utilize 3-cyclohexyl-3-hydroxybutanal as a direct oxidation precursor to cyclobutoic acid, a synthetic mevalonic acid analog that inhibits cholesterol and fatty acid biosynthesis at 5 × 10⁻³ M in rat liver slices [1]. The single-step oxidation route provides faster access to biologically active probes compared to multi-step syntheses starting from ester or alcohol analogs.

Development of Floral-Fragrance Ingredients with β-Hydroxy Aldehyde Backbone

Fragrance chemists can exploit the sweet floral odor of 3-cyclohexyl-3-hydroxybutanal to create novel scent profiles distinct from the fruity character of cyclohexyl butyrate. The crystalline solid form also facilitates precise formulation and longer shelf stability compared to liquid fragrance aldehydes that may undergo dehydration or oxidation during storage.

Divergent Synthesis of Cyclohexyl-Containing Compound Libraries

The dual aldehyde–tertiary alcohol functionality enables medicinal chemists to generate diverse analog libraries from a single building block. The aldehyde can be independently derivatized via reductive amination, Grignard addition, or olefination, while the tertiary alcohol serves as a sterically hindered handle for protection or late-stage oxidation . This divergent capability reduces the number of starting materials required for SAR exploration.

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